molecular formula C8H8N2OS2 B055972 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile CAS No. 116171-01-8

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile

Cat. No. B055972
CAS RN: 116171-01-8
M. Wt: 212.3 g/mol
InChI Key: LXFAMKKOJROSOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile and related compounds often employs the Gewald reaction, a methodological approach for synthesizing 2-aminothiophene derivatives. In one study, novel targets of 2-aminothiophene derivatives were synthesized using this methodology, showcasing the compound's preparation versatility and the influence of substituents attached to the thiophene nucleus towards various nucleophiles (Khalifa & Algothami, 2020). Another example includes the synthesis of thio­phene derivatives through reactions with acetone and malononitrile derivatives in the presence of sulfur (Elnagdi, Selim, Latif, & Samia, 2002).

Molecular Structure Analysis

Molecular modeling studies have shown that sulfur and carbon atoms at positions 2 and 4 of such compounds possess positive charges, whereas those at positions 3 and 5 have negative charges, indicating areas of higher reactivity. This analysis helps in understanding the geometric structures and reactivity profiles of the compounds, assisting in the prediction of their behavior in chemical reactions and biological activities (Khalifa & Algothami, 2020).

Chemical Reactions and Properties

Several functional chemical reactions can be performed based on the reactivity of substituents attached to the thiophene nucleus. The ability to undergo various nucleophilic substitutions and additions allows for the creation of a wide array of derivatives with potentially useful biological activities. For example, compounds synthesized through these methods have been examined as antitumor agents, demonstrating the ability to inhibit the growth of human tumor cell lines with varying degrees (Khalifa & Algothami, 2020).

Physical Properties Analysis

The physical properties of thiophene derivatives, including 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile, are often characterized by their crystalline structures, which can be analyzed through techniques such as X-ray crystallography. These analyses provide insight into the molecule's stability, conformation, and intermolecular interactions, which are crucial for understanding its behavior in solid-state forms and its solubility characteristics (Zhang, 2013).

Chemical Properties Analysis

The chemical properties of 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile derivatives are influenced by their molecular structure, which determines their reactivity towards various chemical reagents. These compounds exhibit a range of reactions, including nucleophilic substitutions and the formation of Schiff bases, highlighting their versatility in chemical synthesis and the potential for creating a wide variety of biologically active compounds (Puthran et al., 2019).

Scientific Research Applications

  • Antitumor Applications : Novel targets of 2-aminothiophene derivatives, including compounds based on 5-acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile, were synthesized and examined for their antitumor properties. These compounds showed inhibitory effects against human tumor cell lines like hepatocellular carcinoma and mammary gland breast cancer (Khalifa & Algothami, 2020).

  • Synthesis Methods : The compound was synthesized using methods such as the Gewald synthesis and other functional chemical reactions. These methods highlight the compound's reactivity and potential for further chemical modifications (Abdelrazek & Ead, 1988).

  • Herbicidal Activity : Derivatives of 5-acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile were studied for their herbicidal activities. Certain compounds showed significant inhibition rates against grain sorghum, a monocotyledonous plant (Sun et al., 2019).

  • Antimicrobial Activity : Several derivatives of this compound were synthesized and screened for their antimicrobial activities. Some compounds demonstrated potent inhibition against bacteria like S. aureus and E. coli, suggesting potential as antimicrobial agents (Moustafa et al., 2020).

  • Cytotoxicity and Biological Activity : Studies have also reported on the cytotoxicity and other biological activities of these compounds. Some showed promising results against breast cancer cells (MCF7), indicating their potential in cancer therapy (Al-Adiwish et al., 2017).

properties

IUPAC Name

5-acetyl-4-amino-2-methylsulfanylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS2/c1-4(11)7-6(10)5(3-9)8(12-2)13-7/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFAMKKOJROSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(S1)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345852
Record name 5-Acetyl-4-amino-2-(methylsulfanyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile

CAS RN

116171-01-8
Record name 5-Acetyl-4-amino-2-(methylsulfanyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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